An In-depth Technical Guide to 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
An In-depth Technical Guide to 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the novel compound, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. As this molecule is not extensively documented in current literature, this paper establishes a foundational understanding by leveraging data from structurally analogous compounds and established principles of organic chemistry. The guide is intended for researchers and professionals in drug discovery and development, offering a predictive profile and a practical framework for the synthesis and analysis of this and similar pyrazole derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide serves as a roadmap for the exploration of this promising, yet understudied, chemical entity.
Introduction and Rationale
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and agrochemicals.[1] Its versatility allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve desired biological effects.[1] The title compound, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole, combines several key pharmacophores: a pyrazole core, a bromine atom (a common substituent in bioactive molecules), a nitro group (a known electron-withdrawing group that can influence molecular interactions), and a 2-fluorobenzyl moiety (often used to introduce aromatic interactions and improve metabolic stability).
Given the absence of experimental data for this specific molecule, this guide will provide:
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A plausible, step-by-step synthetic route based on established methodologies for pyrazole chemistry.
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A predicted profile of its core physicochemical properties, derived from computational analysis and comparison with related structures.
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A detailed projection of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization.
This document is structured to provide both theoretical grounding and practical, actionable protocols for scientists working to synthesize and characterize this novel compound.
Proposed Synthesis and Methodologies
The synthesis of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole can be logically approached in a two-step sequence, starting from the commercially available 4-bromo-1H-pyrazole. The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole (Precursor)
The initial step involves the electrophilic nitration of 4-bromo-1H-pyrazole. The introduction of a nitro group onto the pyrazole ring is a common modification in the synthesis of energetic materials and pharmacologically active compounds.[3][4]
Causality of Experimental Choices:
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Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and effective nitrating agent for deactivating aromatic systems. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the bromine atom.
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Reaction Conditions: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the nitration and to minimize side reactions. A potential side reaction is nitrodebromination, where the bromine atom is replaced by a nitro group.[5][6][7] The presence of water in the reaction medium can facilitate this process.[7]
Experimental Protocol:
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To a stirred solution of concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
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Slowly add 4-bromo-1H-pyrazole in portions, ensuring the temperature does not exceed 10 °C.
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Once the pyrazole is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.
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Maintain the reaction at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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The precipitated product, 4-bromo-3-nitro-1H-pyrazole, can be collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
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Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
The second step is the N-alkylation of the synthesized precursor with 2-fluorobenzyl bromide. The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[1] However, the electronic and steric effects of the substituents on the pyrazole ring can strongly influence the regioselectivity of the reaction.[1][8] The electron-withdrawing nitro group at the 3-position is expected to direct the alkylation to the N1 position.
Causality of Experimental Choices:
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Reagents: 2-fluorobenzyl bromide is the chosen alkylating agent. A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile.
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Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.
Experimental Protocol:
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Dissolve 4-bromo-3-nitro-1H-pyrazole in DMF in a round-bottom flask.
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Add potassium carbonate to the solution and stir the suspension.
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Add 2-fluorobenzyl bromide dropwise to the mixture.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Predicted Physicochemical Properties
In the absence of experimental data, the physicochemical properties of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole are predicted using computational models and by drawing comparisons with structurally similar compounds.[9][10][11] These predicted values are crucial for applications in drug development, such as assessing potential bioavailability and designing formulation strategies.
| Property | Predicted Value | Rationale / Method of Prediction |
| Molecular Formula | C₁₀H₆BrFN₄O₂ | Based on the chemical structure. |
| Molecular Weight | 317.08 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to off-white solid | Based on the typical appearance of similar substituted nitropyrazoles. |
| Melting Point (°C) | 110 - 130 | The presence of a rigid aromatic core with polar substituents (nitro group) and a halogen suggests a crystalline solid with a relatively high melting point compared to non-substituted pyrazoles.[12] |
| Boiling Point (°C) | > 400 (with decomposition) | High molecular weight and polarity suggest a high boiling point. The nitro group may lead to decomposition at elevated temperatures.[13] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone). | The polar nitro group and the pyrazole ring will confer solubility in polar organic solvents. Solubility in water is expected to be low due to the hydrophobic benzyl and bromo substituents. |
| LogP (o/w) | 2.5 - 3.5 | The combination of a hydrophobic bromobenzyl group and a polar nitropyrazole core suggests a moderate lipophilicity, which is often desirable for drug candidates. This is an estimate based on fragment contributions. |
| pKa (acidic) | Not Applicable (No acidic protons) | The N-H proton of the pyrazole is alkylated. |
| pKa (basic) | ~ 1-2 | The pyrazole ring is weakly basic. The electron-withdrawing effects of the bromo and nitro groups significantly reduce the basicity of the remaining nitrogen atom. |
Predicted Spectroscopic Profile for Structural Elucidation
The characterization and confirmation of the structure of a novel compound rely heavily on spectroscopic methods.[14][15][16] Below is a prediction of the key spectral features for 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole.
¹H NMR Spectroscopy
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Aromatic Protons (Fluorobenzyl Ring): A complex multiplet pattern is expected between 7.0 and 7.5 ppm, integrating to 4 protons. The fluorine atom will cause additional splitting.
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Methylene Protons (-CH₂-): A singlet is expected around 5.4-5.6 ppm, integrating to 2 protons.
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Pyrazole Proton: A singlet is expected for the C5-H of the pyrazole ring, likely in the range of 8.0-8.5 ppm.
¹³C NMR Spectroscopy
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Pyrazole Carbons: Three distinct signals are expected. The C-Br and C-NO₂ signals will be significantly shifted.
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Methylene Carbon (-CH₂-): A signal is expected around 50-55 ppm.
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Fluorobenzyl Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
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N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
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C-F Stretching: A strong band is expected in the region of 1000-1100 cm⁻¹.
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Aromatic C=C Stretching: Bands are expected in the 1450-1600 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z 316 and 318, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
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Fragmentation: Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage at the benzylic position, resulting in a fragment corresponding to the 2-fluorobenzyl cation.
The analytical workflow for confirming the synthesis and purity of the compound is outlined in the diagram below.
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